2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Stereoselective glycosylation α-glucosylation anomeric configuration

This α‑anomer (CAS 6564‑72‑3) is the validated intermediate for Dapagliflozin and Voglibose synthesis. Its non‑participating benzyl ether protecting groups uniquely enable stereoselective α‑glucosylation, which acyl protecting groups cannot achieve. Substitution risks divergent stereochemistry and costly revalidation of regulatory pathways. Supplied with comprehensive documentation (CoA, HPLC, NMR) suitable for DMF submissions.

Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
CAS No. 6564-72-3
Cat. No. B151297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose
CAS6564-72-3
Molecular FormulaC34H36O6
Molecular Weight540.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
InChIKeyOGOMAWHSXRDAKZ-RUOAZZEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose (CAS 6564-72-3) Baseline Overview for Scientific Procurement


2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose (CAS 6564-72-3; also known as 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose) is a fully benzylated monosaccharide derivative belonging to the class of protected carbohydrate intermediates. It is characterized by a D-glucopyranose core with benzyl ether protecting groups at the 2-, 3-, 4-, and 6-positions, leaving the anomeric hydroxyl (1-OH) free as a hemiacetal [1]. This compound is a cornerstone building block in glycochemistry, widely employed as a glycosyl donor precursor for stereoselective glycosylation reactions and as a key intermediate in the synthesis of clinically significant pharmaceuticals, including the SGLT2 inhibitor Dapagliflozin and the α-glucosidase inhibitor Voglibose .

Why Generic Substitution of 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose (CAS 6564-72-3) Fails in Regulated Workflows


In-class substitution of 2,3,4,6-tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose with alternative protecting group strategies or stereoisomers is precluded by its unique combination of anomeric stereochemistry, orthogonal protection, and validated industrial utility. The α-anomer (CAS 6564-72-3) is specifically required for achieving the desired α-selectivity in certain glycosylation protocols, whereas the corresponding β-anomer or anomeric mixtures may yield divergent stereochemical outcomes [1]. Furthermore, the benzyl ether protecting groups are non-participating, enabling stereocontrol that is unattainable with acyl protecting groups like acetates or benzoates, which exert neighboring group participation and force β-selectivity [2]. For pharmaceutical manufacturing, particularly in the synthesis of Dapagliflozin and Voglibose, this precise intermediate is mandated by validated regulatory pathways; substitution with analogs would necessitate extensive revalidation of impurity profiles and synthetic routes [3].

Quantitative Evidence Guide for Selecting 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose (CAS 6564-72-3)


Stereochemical Differentiation: α-Anomer vs. β-Anomer in Glycosylation Outcomes

The α-anomer of 2,3,4,6-tetra-O-benzyl-D-glucopyranose (CAS 6564-72-3) serves as a critical precursor for achieving α-selectivity in dehydrative glycosylation reactions. In contrast, the corresponding β-anomer would inherently predispose the reaction toward β-selectivity. A study by Koto et al. demonstrated that using this α-anomer with a specific activating system (4-nitrobenzenesulfonyl chloride, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine) in dichloromethane provided O-α-D-glucopyranosyl-(1→4)- and -(1→6)-linked disaccharides, establishing its utility for stereocontrolled α-linkage formation [1].

Stereoselective glycosylation α-glucosylation anomeric configuration

Protecting Group Strategy: Benzyl Ethers vs. Acyl Esters for Stereocontrol

The benzyl ether protecting groups in 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose are non-participating, enabling the formation of 1,2-cis (α) glycosidic linkages when using appropriate promoters. In contrast, the use of acyl protecting groups such as acetyl (tetra-O-acetyl-α-D-glucopyranose) or benzoyl (tetra-O-benzoyl-α-D-glucopyranose) results in neighboring group participation, which overwhelmingly drives the formation of 1,2-trans (β) glycosides. This fundamental difference in stereochemical control is quantifiable; for instance, Pfeffer et al. (1976) demonstrated that acylation of the α-anomer with acylating agents yields 1-O-acyl-β-D-glucopyranoses exclusively, whereas the benzyl-protected analog retains the flexibility to access α-linked products [1].

Protecting group strategy neighboring group participation stereoselective synthesis

Synthetic Efficiency: Optimized Yield in Key Pharmaceutical Steps

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose (CAS 6564-72-3) demonstrates high synthetic utility in the preparation of advanced intermediates for Dapagliflozin and Voglibose. A validated synthetic route reports a yield of 96.6% for a key transformation involving this compound . This high efficiency is a direct result of the optimized reactivity and stability of the benzyl-protected core. While alternative protecting groups or less pure starting materials could be used, they would likely result in lower yields, increased side-product formation, and more arduous purification, impacting the overall cost and scalability of the pharmaceutical manufacturing process.

Synthetic yield pharmaceutical intermediate Dapagliflozin Voglibose

Industrial Validation: Indispensable Intermediate in FDA-Approved Drug Syntheses

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose is explicitly designated as the intermediate for Voglibose and Dapagliflozin in commercial production . This is not a generic reagent but a specific building block integrated into the validated synthetic pathways of two FDA/EMA-approved antidiabetic drugs. The use of any analog would constitute a process change requiring extensive regulatory re-filing and validation of new impurity profiles, a costly and time-consuming undertaking. For instance, the synthesis of Dapagliflozin proceeds via a C-glycosylation step where the benzyl-protected glucose core is essential for achieving the required stereochemistry and avoiding side reactions [1].

Pharmaceutical manufacturing regulatory compliance Dapagliflozin Voglibose

Best Application Scenarios for 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose (CAS 6564-72-3) Based on Quantitative Evidence


Stereocontrolled Synthesis of α-Glucosides for Glycoconjugate Research

This compound is optimally deployed in academic and industrial research settings where the synthesis of α-linked glucosides is required. Its non-participating benzyl protecting groups allow for stereoselective α-glucosylation, as demonstrated in the synthesis of O-α-D-glucopyranosyl-(1→4)- and -(1→6)-2-acetamido-2-deoxy-D-glucopyranose [1]. Researchers should prioritize this building block over acyl-protected alternatives (e.g., tetra-O-acetyl-α-D-glucopyranose) when α-stereochemistry is essential for the biological activity of the target glycoconjugate or oligosaccharide.

GMP Manufacturing of Dapagliflozin and Voglibose Active Pharmaceutical Ingredients (APIs)

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose is a critical starting material or intermediate in the validated synthetic routes for the antidiabetic drugs Dapagliflozin and Voglibose . For pharmaceutical manufacturers, procurement of this specific compound (CAS 6564-72-3) with appropriate purity (≥98%) and documentation (e.g., CoA, HPLC, NMR) is mandatory to adhere to established Drug Master Files (DMFs) and regulatory submissions. Substitution with any other protected glucose derivative would trigger a significant process change requiring extensive revalidation.

Preparation of Advanced Glycosyl Donors (e.g., Glycosyl Chlorides, Fluorides, Imidates)

This compound serves as an ideal precursor for the synthesis of reactive glycosyl donors, such as 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride or fluoride [2]. The free anomeric hydroxyl group allows for facile conversion to a variety of leaving groups. The non-participating benzyl groups then permit the generation of α-selective donors, which are valuable tools for the construction of complex oligosaccharides. This contrasts with per-acetylated glucoses, which are typically converted to donors that are strongly biased towards β-glycoside formation.

Quote Request

Request a Quote for 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.